molecular formula C11H17NO2 B13037868 (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

Cat. No.: B13037868
M. Wt: 195.26 g/mol
InChI Key: XTVFMXASCVKGGK-KWQFWETISA-N
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Description

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and a chiral amine.

    Reaction Conditions: The key steps include reductive amination and stereoselective reduction. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for precise control of reaction conditions and to ensure consistent product quality.

    Quality Control: Rigorous quality control measures to monitor the enantiomeric purity and overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring imparts distinct properties compared to its analogs.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1

InChI Key

XTVFMXASCVKGGK-KWQFWETISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

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